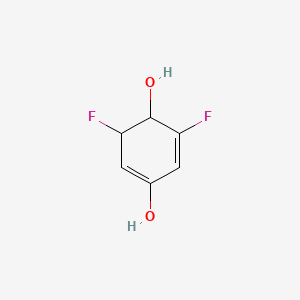

3,5-Difluoro-1,5-cyclohexadiene-1,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

175359-13-4 |

|---|---|

Molecular Formula |

C6H6F2O2 |

Molecular Weight |

148.109 |

IUPAC Name |

3,5-difluorocyclohexa-1,5-diene-1,4-diol |

InChI |

InChI=1S/C6H6F2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,4,6,9-10H |

InChI Key |

OIENXELZQKKKMM-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(C1F)O)F)O |

Synonyms |

1,5-Cyclohexadiene-1,4-diol,3,5-difluoro-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the novel compound 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol. As a fluorinated analog of cyclohexadiene diols, this molecule holds potential as a valuable building block in medicinal chemistry, particularly for the development of enzyme inhibitors and probes for biological pathways. This document provides a detailed, step-by-step hypothetical synthesis, including experimental protocols derived from analogous reactions, comprehensive data tables, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

Fluorine-containing organic molecules are of significant interest in drug discovery due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.[1] Cyclitols and their derivatives, like conduritols, are known to possess a range of biological activities, including the inhibition of glycosidases and roles in signal transduction pathways.[2][3][4] The target molecule, this compound, combines the structural features of a cyclohexadiene diol with the strategic placement of fluorine atoms, making it a compelling candidate for investigation as a bioactive compound. This guide proposes a feasible synthetic route, starting from a commercially available fluorinated aromatic compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the Birch reduction of 1,3-difluorobenzene, followed by a Sharpless asymmetric dihydroxylation. This approach is designed to efficiently install the required fluorine and hydroxyl functionalities with potential stereocontrol.

Synthetic Workflow Diagram

Quantitative Data Summary

The following table summarizes the proposed reaction steps, reagents, and anticipated outcomes. Yields are estimated based on analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Birch Reduction | 1,3-Difluorobenzene | Sodium, Liquid Ammonia, Ethanol | 2,4-Difluoro-1,4-cyclohexadiene | 85-95 |

| 2 | Dihydroxylation | 2,4-Difluoro-1,4-cyclohexadiene | AD-mix-β, t-BuOH/H₂O | This compound | 80-90 |

Detailed Experimental Protocols

Step 1: Birch Reduction of 1,3-Difluorobenzene to 2,4-Difluoro-1,4-cyclohexadiene

This procedure is adapted from standard Birch reduction protocols for aromatic compounds.[5][6][7][8][9]

Procedure:

-

A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a mechanical stirrer is set up in a well-ventilated fume hood.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Anhydrous liquid ammonia (approx. 200 mL) is condensed into the flask.

-

Small pieces of sodium metal (approx. 4.6 g, 0.2 mol) are added portion-wise to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

-

A solution of 1,3-difluorobenzene (11.4 g, 0.1 mol) in anhydrous ethanol (20 mL) is added dropwise to the reaction mixture over 30 minutes.

-

The reaction is stirred at -78 °C for 2 hours, during which the blue color should fade.

-

The reaction is quenched by the slow addition of solid ammonium chloride until the blue color is completely discharged.

-

The ammonia is allowed to evaporate overnight under a stream of nitrogen.

-

The remaining residue is partitioned between diethyl ether (100 mL) and water (100 mL).

-

The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, 2,4-difluoro-1,4-cyclohexadiene. Further purification can be achieved by distillation.

Step 2: Sharpless Asymmetric Dihydroxylation of 2,4-Difluoro-1,4-cyclohexadiene

This protocol is based on the Sharpless asymmetric dihydroxylation of alkenes.[10][11][12][13][14] The electron-withdrawing nature of the fluorine atoms may necessitate slightly longer reaction times or elevated temperatures.

Procedure:

-

In a round-bottom flask, a mixture of tert-butanol (50 mL) and water (50 mL) is prepared and cooled to 0 °C.

-

AD-mix-β (14 g, for 10 mmol of alkene) is added to the solvent mixture and stirred until two clear phases are formed.

-

2,4-Difluoro-1,4-cyclohexadiene (1.16 g, 10 mmol) is added to the reaction mixture.

-

The reaction is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, solid sodium sulfite (15 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

-

Ethyl acetate (100 mL) is added, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with 2 M aqueous potassium hydroxide, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Predicted Characterization Data

The following table presents the predicted spectroscopic data for the final product based on known chemical shifts and fragmentation patterns of similar fluorinated cyclic compounds.[15][16][17]

| Data Type | Predicted Values |

| ¹H NMR | δ (ppm): 6.0-6.5 (m, 2H, vinylic CH), 4.0-4.5 (m, 2H, CH-OH), 2.5-3.5 (m, 2H, CH-F) |

| ¹³C NMR | δ (ppm): 120-130 (d, C=C), 85-95 (d, J=180-200 Hz, C-F), 65-75 (d, C-OH) |

| ¹⁹F NMR | δ (ppm): -160 to -180 (m) |

| MS (ESI) | m/z: [M+Na]⁺ calculated for C₆H₆F₂O₂Na |

Potential Biological Relevance and Signaling Pathway

Fluorinated cyclitols and their analogs have shown promise as inhibitors of enzymes involved in crucial cellular signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway.[2][3] The PI3K pathway is a key regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. A fluorinated diol like the target compound could act as a mimetic of inositol or other signaling molecules, potentially inhibiting kinases within this pathway.

Simplified PI3K Signaling Pathway

Conclusion

This technical guide presents a well-reasoned, hypothetical synthetic pathway for the novel compound this compound. By leveraging established and reliable reactions such as the Birch reduction and Sharpless asymmetric dihydroxylation, this route offers a practical approach for the synthesis of this promising molecule. The potential biological activity of this compound, particularly in the context of enzyme inhibition and modulation of signaling pathways, warrants its synthesis and further investigation by researchers in medicinal chemistry and drug development. The detailed protocols and predictive data provided herein serve as a comprehensive starting point for the laboratory synthesis and characterization of this new fluorinated cyclitol analog.

References

- 1. Fluorinated cyclitols as useful biological probes of phosphatidylinositol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Properties of Cyclitols and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Birch reduction - Wikipedia [en.wikipedia.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sharpless asymmetric dihydroxylation - Wikiwand [wikiwand.com]

- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]

- 15. rsc.org [rsc.org]

- 16. spectrabase.com [spectrabase.com]

- 17. biophysics.org [biophysics.org]

An In-depth Technical Guide on the Chemical Properties of Fluorinated Cyclohexadiene Diols

Disclaimer: The specific compound 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol is not well-documented in publicly available scientific literature. Therefore, this guide addresses the chemical properties, synthesis, and potential reactivity of the broader class of fluorinated cyclohexadiene diols. The information presented is based on established principles of organic chemistry and data from analogous structures.

This technical whitepaper provides a comprehensive overview of the core chemical properties, synthetic strategies, and analytical methodologies relevant to fluorinated cyclohexadiene diols. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique characteristics imparted by fluorine substitution on this versatile scaffold.

Physicochemical and Spectroscopic Properties

The introduction of fluorine atoms into the cyclohexadiene diol framework significantly influences its physicochemical properties, including electronics, lipophilicity, and metabolic stability. While experimental data for the specific target molecule is unavailable, the following table summarizes typical properties of related fluorinated and non-fluorinated cyclohexadiene derivatives to provide a comparative baseline.

| Property | 5-Fluorocyclohexa-1,3-diene | Fluorocyclohexane | Cyclohexa-1,3-diene |

| Molecular Formula | C₆H₇F[1] | C₆H₁₁F[2] | C₆H₈[3] |

| Molecular Weight | 98.12 g/mol [1] | 102.15 g/mol [2] | 80.13 g/mol [3] |

| XLogP3-AA | 2.1[1] | 2.8[2] | Not Available |

| Boiling Point | Not Available | Not Available | 80 °C[3] |

| Density | Not Available | Not Available | 0.841 g/cm³[3] |

Spectroscopic Characterization (Anticipated):

-

¹H NMR: Proton signals would be expected in the olefinic region (δ 5.0-6.5 ppm), allylic region (δ 2.0-3.0 ppm), and alcohol region (variable). Significant coupling between protons and adjacent fluorine atoms (²J-H,F, ³J-H,F) would be observed.

-

¹³C NMR: Carbon signals would show characteristic shifts for sp² (olefinic) and sp³ (allylic, hydroxyl-bearing) carbons. The key feature would be the large one-bond carbon-fluorine coupling constants (¹J-C,F, typically 200-250 Hz).

-

¹⁹F NMR: Fluorine NMR would provide direct evidence of the C-F bonds, with chemical shifts highly sensitive to the local electronic environment.

-

IR Spectroscopy: Characteristic absorption bands would include O-H stretching (broad, ~3300 cm⁻¹), C=C stretching (~1650 cm⁻¹), and strong C-F stretching (1000-1200 cm⁻¹).

Synthesis and Reactivity

The synthesis of a difluorinated cyclohexadiene diol is a multi-step process requiring strategic introduction of both fluorine and hydroxyl functionalities. The conjugated diene system provides a reactive scaffold for various transformations.[4]

General Synthetic Strategies: The construction of the target scaffold can be envisioned through several pathways, typically involving the formation of the cyclohexadiene ring followed by functionalization.

-

Ring Formation: Methods like the Birch reduction of a suitably substituted aromatic precursor or Diels-Alder cycloadditions can be employed to generate the cyclohexadiene core.[5]

-

Fluorination: The introduction of fluorine can be achieved using various modern fluorinating agents. Electrophilic fluorination using reagents like N-Fluorobenzenesulfonimide (NFSI) on an enol or enolate intermediate is a common strategy.[6] Alternatively, methods involving hypervalent iodine catalysts or cyclisation/fluorination in superacidic media have been reported for diene systems.[7][8]

-

Dihydroxylation: The diol functionality can be installed via dihydroxylation of the double bonds. Classic methods include treatment with potassium permanganate (KMnO₄) under cold, basic conditions or using osmium tetroxide (OsO₄).[9]

Reactivity:

-

Cycloaddition Reactions: The conjugated diene system is primed for [4+2] cycloaddition reactions (Diels-Alder), allowing for the construction of complex bicyclic systems.[4][10] The electron-withdrawing nature of the fluorine atoms would likely influence the rate and regioselectivity of such reactions.

-

Oxidation and Reduction: The double bonds and hydroxyl groups are susceptible to a range of oxidative and reductive conditions, offering pathways to further derivatization.[4]

-

Substitution: The allylic positions and the carbon atoms bearing fluorine or hydroxyl groups can potentially undergo nucleophilic substitution, although C-F bonds are generally robust.

Experimental Protocols (Hypothetical)

The following section details a plausible, generalized experimental protocol for the synthesis and characterization of a difluoro-cyclohexadiene-diol derivative.

Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of a fluorinated cyclohexadiene diol.

Protocol 1: Synthesis of a Difluorinated Cyclohexadiene-Diol

-

Step A: Synthesis of Cyclohexadiene Core: A suitable aromatic precursor (e.g., a dimethoxybenzene derivative) is subjected to a Birch reduction using sodium metal in liquid ammonia with an alcohol co-solvent to yield a 1,4-cyclohexadiene derivative.[11] The reaction is quenched with a proton source, and the product is extracted with an organic solvent.

-

Step B: Electrophilic Fluorination: The cyclohexadiene derivative is dissolved in an aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base (e.g., LDA) is added to generate an enolate, which is then treated with an electrophilic fluorine source such as N-Fluorobenzenesulfonimide (NFSI).[6] The reaction is carefully warmed to room temperature, quenched, and the fluorinated product is isolated. This step may be repeated to introduce a second fluorine atom.

-

Step C: Dihydroxylation: The resulting difluorinated cyclohexadiene is dissolved in a mixture of acetone and water and cooled to 0 °C. A solution of potassium permanganate (KMnO₄) in aqueous sodium hydroxide is added dropwise while monitoring the reaction by TLC.[9] Upon completion, the reaction is quenched with sodium bisulfite, and the crude diol is filtered and extracted.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure diol.

Protocol 2: Spectroscopic Characterization

-

NMR Spectroscopy: The purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using a suitable ionization technique (e.g., ESI or APCI) to confirm the exact mass and elemental composition.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a thin film or KBr pellet to identify key functional groups such as O-H, C=C, and C-F bonds.

Key Reaction Pathway Visualization

The dihydroxylation of a double bond is a critical step in the proposed synthesis. The following diagram illustrates this transformation.

Caption: Reaction scheme for the syn-dihydroxylation of a fluorinated diene to form a diol.

Note: Placeholder images are used in the DOT script as direct chemical structure rendering is not supported. In a full implementation, these would be replaced with actual chemical structure images.

References

- 1. 5-Fluorocyclohexa-1,3-diene | C6H7F | CID 13594374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorocyclohexane | C6H11F | CID 78988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]

- 4. 5-Methyl-1,3-cyclohexadiene | 19656-98-5 | Benchchem [benchchem.com]

- 5. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclisation/fluorination of nitrogen containing dienes in superacid HF–SbF5: a new route to 3- and 4-fluoropiperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Overview of Cyclohexadiene Diols: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the request for spectroscopic data (NMR, IR, MS) and experimental protocols for 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol. An extensive search of available scientific literature and chemical databases did not yield any specific experimental data or synthesis protocols for this particular molecule. This suggests that this compound may be a novel compound that has not yet been synthesized or characterized.

In lieu of data for the requested compound, this document provides a summary of spectroscopic information and synthetic approaches for structurally related cyclohexadiene diols. This information is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this class of compounds.

Spectroscopic Data for Related Cyclohexadiene Derivatives

While no data exists for this compound, spectroscopic information for other cyclohexadiene derivatives can provide insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling constants of protons and carbons in the cyclohexadiene ring are sensitive to the position and nature of substituents. For a hypothetical this compound, one would expect to observe signals for vinylic, allylic, and hydroxyl protons in the ¹H NMR spectrum. The fluorine atoms would introduce additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F couplings.

Table 1: Representative ¹H NMR Data for Cyclohexadiene Derivatives

| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |

| 1,3-Cyclohexadiene | CDCl₃ | δ 5.98 (m, 2H, =CH), 5.80 (m, 2H, =CH), 2.15 (m, 4H, CH₂) |

| 1,4-Cyclohexadiene | CDCl₃ | δ 5.69 (s, 4H, =CH), 2.65 (s, 4H, CH₂) |

| cis-1,4-Cyclohexanediol | - | ¹H NMR spectra are available. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational bands would be expected for the O-H stretch of the hydroxyl groups (typically in the range of 3200-3600 cm⁻¹), the C=C stretch of the double bonds (around 1600-1680 cm⁻¹), and the C-F stretch (in the region of 1000-1400 cm⁻¹).

Table 2: Key IR Absorptions for Related Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C=C (alkene) | 1600-1680 |

| C-O (alcohol) | 1050-1260 |

| C-F | 1000-1400 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected. Fragmentation might involve the loss of water, fluorine, or other small fragments, providing clues to the molecule's structure.

Experimental Protocols for the Synthesis of Related Compounds

The synthesis of fluorinated cyclohexadiene diols can be challenging. General strategies often involve the manipulation of commercially available starting materials or the use of specialized fluorination reagents.

Synthesis of Cyclohexadiene Diols

The synthesis of non-fluorinated cyclohexadiene diols has been reported through various methods, including the dihydroxylation of cyclohexadienes or the reduction of corresponding diketones. These methods could potentially be adapted for the synthesis of fluorinated analogs.

Fluorination Strategies

Introducing fluorine atoms into a cyclohexadiene ring can be achieved through several methods, such as electrophilic fluorination of an enolate or nucleophilic fluorination of a suitable precursor. The choice of fluorinating agent and reaction conditions is crucial to control the regioselectivity and stereoselectivity of the reaction.

Logical Workflow for the Proposed Synthesis and Characterization

The following diagram outlines a potential workflow for the synthesis and characterization of this compound, should a viable synthetic route be developed.

Caption: Proposed workflow for the synthesis and spectroscopic characterization of a novel cyclohexadiene diol.

Conclusion

While specific spectroscopic data and experimental protocols for this compound are not currently available in the scientific literature, this guide provides a valuable starting point for researchers in the field. By leveraging the existing knowledge of related compounds and employing modern synthetic and analytical techniques, the synthesis and characterization of this novel molecule may be achievable. The provided workflow offers a logical framework for such an endeavor. Further research in this area could lead to the discovery of new compounds with interesting biological activities and applications in drug development.

An In-depth Technical Guide to the Synthesis of Fluorinated Cyclohexadiene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing fluorinated cyclohexadiene derivatives, compounds of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine substitution. This document details key experimental protocols, presents quantitative data in a comparative format, and illustrates the logical flow of the synthetic pathways.

Introduction

The incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and conformational preferences. Fluorinated cyclohexadienes serve as versatile building blocks in the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals. Their synthesis, however, presents unique challenges due to the reactivity of the diene system and the specific requirements for introducing fluorine. This guide explores the most effective methods for their preparation, including the Birch reduction of fluoroaromatics, Diels-Alder reactions with fluorinated components, and dehydrofluorination of polyfluorinated cyclohexanes.

Core Synthetic Methodologies

The synthesis of fluorinated cyclohexadiene derivatives primarily relies on three strategic approaches: the reduction of readily available fluoroaromatic compounds, the cycloaddition of fluorinated precursors, and the elimination from polyfluorinated saturated rings.

Birch Reduction of Fluoroaromatic Compounds

The Birch reduction is a powerful method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes.[1][2] When applied to fluoroaromatic precursors, it provides a direct route to fluorinated cyclohexadienes. The reaction involves the use of an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source, such as an alcohol.[1]

Logical Workflow for Birch Reduction:

Caption: Birch reduction pathway to fluorinated cyclohexadienes.

Experimental Protocol: Synthesis of 1-cyano-1-methyl-2,5-cyclohexadiene (Precursor to fluorinated cyclohexanes)

This protocol is adapted from the initial step in the synthesis of tetrafluorocyclohexylamine derivatives, demonstrating the formation of the cyclohexadiene ring.[3]

-

Reaction Setup: A three-necked flask equipped with a dry-ice condenser, a dropping funnel, and a stirrer is charged with liquid ammonia (condensed from a cylinder).

-

Metal Dissolution: Small pieces of sodium metal are added to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

-

Substrate Addition: A solution of benzonitrile in a suitable solvent (e.g., THF, diethyl ether) is added dropwise to the reaction mixture.

-

Protonation: After the addition is complete, an alcohol (e.g., ethanol or tert-butanol) is added to protonate the intermediate anion.

-

Quenching and Work-up: The reaction is quenched by the addition of a quenching agent (e.g., ammonium chloride). The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 1,4-cyclohexadiene product, which can be purified by distillation or chromatography. In a specific example, the reaction is quenched with methyl iodide to introduce a methyl group.[3]

Quantitative Data for Birch Reduction Precursor Synthesis:

| Starting Material | Product | Yield (%) | Reference |

| Benzonitrile | 1-cyano-1-methyl-2,5-cyclohexadiene | 31 | [3] |

Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis, forming a cyclohexene ring from a conjugated diene and a dienophile.[4] To synthesize fluorinated cyclohexadiene derivatives, either the diene or the dienophile can be fluorinated. The subsequent aromatization or further functionalization of the resulting cycloadduct can lead to the desired fluorinated cyclohexadiene.[5]

Logical Workflow for Diels-Alder Reaction:

Caption: Diels-Alder strategies for fluorinated cyclohexadienes.

Experimental Protocol: Diels-Alder Reaction of β-fluoro-β-nitrostyrenes with 1,3-cyclohexadiene

This protocol describes the formation of a monofluorinated bicyclic adduct, a common outcome of Diels-Alder reactions with cyclic dienes.[6]

-

Reaction Mixture: A solution of the β-fluoro-β-nitrostyrene (1 equivalent) and 1,3-cyclohexadiene (3 equivalents) in a suitable solvent (e.g., toluene) is prepared in a sealed tube.

-

Thermal Conditions: The reaction mixture is heated at a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

-

Microwave Conditions (Alternative): Alternatively, the sealed tube can be subjected to microwave irradiation at a set temperature and wattage for a shorter duration.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the fluorinated bicyclo[2.2.2]oct-2-ene derivative.

Quantitative Data for Diels-Alder Adducts:

| Dienophile | Diene | Product | Yield (%) | Reference |

| (Z)-1-fluoro-2-nitro-1-phenylethene | 1,3-cyclohexadiene | 2-fluoro-2-nitro-3-phenylbicyclo[2.2.2]oct-5-ene | <35 | [7] |

| 2,2-bis(trifluoromethyl)-ethylene-1,1-dicarbonitrile | Isoprene | 4-methyl-1-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)cyclohex-3-ene-1-carbonitrile | 90-97 | [8] |

Dehydrofluorination of Polyfluorinated Cyclohexanes

The elimination of hydrogen fluoride (HF) from polyfluorinated cyclohexanes is a direct method to introduce double bonds and form fluorinated cyclohexadienes. This reaction is typically base-promoted. The regioselectivity of the elimination is dependent on the substrate structure and the reaction conditions.

Logical Workflow for Dehydrofluorination:

Caption: Dehydrofluorination route to fluorinated cyclohexadienes.

While specific, detailed experimental protocols for the dehydrofluorination of simple polyfluorinated cyclohexanes to yield cyclohexadienes are not extensively detailed in the immediate literature, the principle is a standard method in organic synthesis. The following is a generalized protocol based on analogous elimination reactions.

Generalized Experimental Protocol for Dehydrofluorination:

-

Reactant Preparation: A solution of the polyfluorinated cyclohexane is prepared in a suitable aprotic solvent (e.g., THF, DMF).

-

Base Addition: A strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) is added to the solution, often at a reduced temperature to control the reaction rate.

-

Reaction: The mixture is stirred at a specified temperature for a period sufficient to achieve complete conversion, as monitored by techniques such as TLC or GC-MS.

-

Work-up: The reaction is quenched with water or an aqueous ammonium chloride solution. The product is extracted into an organic solvent.

-

Purification: The organic extracts are washed, dried, and concentrated. The crude product is purified by distillation or chromatography to isolate the fluorinated cyclohexadiene.

Spectroscopic Data

The characterization of fluorinated cyclohexadiene derivatives relies heavily on NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR. The chemical shifts and coupling constants provide crucial information about the position and stereochemistry of the fluorine substituents.

Representative NMR Data for Fluorinated Cyclohexane/ene Precursors:

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

| All-cis 2,3,5,6-tetrafluorocyclohexylamine precursor | ¹⁹F | -191.4, -187.6, -190.5 | - | [3] |

| Monofluorinated bicyclo[2.2.2]oct-2-ene derivative | ¹⁹F | Varies with substitution | Varies | [7] |

Conclusion

The synthesis of fluorinated cyclohexadiene derivatives can be achieved through several strategic pathways, each with its own advantages and limitations. The Birch reduction offers a direct route from readily available fluoroaromatics, while the Diels-Alder reaction provides a powerful tool for constructing the cyclohexene core with fluorine atoms incorporated in either the diene or dienophile. Dehydrofluorination of polyfluorinated cyclohexanes represents a more direct, albeit potentially less selective, approach. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to design and execute the synthesis of these valuable fluorinated building blocks for applications in drug discovery and materials science. Further research into direct and selective fluorination methods for pre-formed cyclohexadiene rings could open up new and more efficient synthetic routes.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]

- 8. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific CAS number for 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol has not been assigned, suggesting it may be a novel compound that has not yet been synthesized or characterized. The following guide is a technical projection based on established principles of organic chemistry and the known properties of structurally analogous compounds.

Nomenclature and Structure

The nomenclature "this compound" describes a cyclic organic compound. The core structure is a six-membered carbon ring with two double bonds at positions 1 and 5 ("1,5-cyclohexadiene"). It is functionalized with two fluorine atoms at positions 3 and 5 and two hydroxyl groups at positions 1 and 4.

The IUPAC name for this compound would be 3,5-difluorocyclohexa-1,5-diene-1,4-diol . The molecule can exist as different stereoisomers (cis/trans isomers and enantiomers) depending on the relative orientation of the hydroxyl groups and the fluorine atoms.

Hypothetical Synthesis

A plausible synthetic route for this compound could be envisioned starting from a readily available precursor like 1,4-benzoquinone. The proposed multi-step synthesis would involve selective fluorination and reduction steps.

Experimental Protocol: Proposed Synthesis

-

Step 1: Synthesis of 2,6-difluoro-1,4-benzoquinone. 1,4-benzoquinone is subjected to a regioselective fluorination reaction. A potential method involves the use of a nucleophilic fluorinating agent, such as a combination of an amine and a fluoride source, to introduce fluorine at the 2 and 6 positions. The reaction would be carried out in an appropriate organic solvent under controlled temperature conditions to favor the desired difluorinated product.

-

Step 2: Selective Reduction to 3,5-difluoro-1,4-dihydroxybenzene (a hydroquinone). The resulting 2,6-difluoro-1,4-benzoquinone is then reduced to the corresponding hydroquinone. This can be achieved using a mild reducing agent like sodium dithionite or catalytic hydrogenation. The progress of the reaction would be monitored by thin-layer chromatography (TLC).

-

Step 3: Partial Reduction to this compound. The final and most challenging step would be the selective partial reduction of the aromatic ring of the difluorinated hydroquinone to yield the target 1,5-cyclohexadiene isomer. A Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (like ethanol), could be a viable method. Careful control of reaction conditions would be crucial to prevent over-reduction to the fully saturated cyclohexane ring.

Quantitative Data of Analogous Compounds

Due to the lack of experimental data for the title compound, the following table presents data for structurally similar compounds to provide a reference for its potential physicochemical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| cis-3,5-Cyclohexadiene-1,2-diol | 17793-95-2 | C₆H₈O₂ | 112.13 | 60 | 226.4 (predicted) |

| 1,3-Cyclohexadiene | 592-57-4 | C₆H₈ | 80.13 | -89 | 80-81 |

| 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol | 64-01-7 | C₆H₆Cl₂O₂ | 181.01 | Not Available | Not Available |

Data sourced from publicly available chemical databases.

Potential Role in Drug Development and a Relevant Experimental Workflow

Fluorinated carbocycles are of significant interest in drug discovery. The introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles. Saturated fluorinated carbocycles are emerging as important components in contemporary drug design.

A compound like this compound could serve as a versatile building block for the synthesis of more complex bioactive molecules or be evaluated for its own biological activity. For instance, it could be a candidate for screening as a kinase inhibitor, a class of drugs that are crucial in oncology and inflammation research.

Below is a diagram illustrating a typical high-throughput screening workflow to identify novel kinase inhibitors.

Caption: High-throughput screening workflow for kinase inhibitors.

Experimental Protocol: High-Throughput Kinase Inhibitor Screening

This protocol outlines a general procedure for screening a library of compounds, such as novel fluorinated diols, for their ability to inhibit a specific kinase. Biochemical kinase assays are essential tools in drug discovery for identifying and characterizing kinase inhibitors.[1][2]

-

Compound Plating: The test compounds are serially diluted in dimethyl sulfoxide (DMSO) and dispensed into a 384-well assay plate. Positive (known inhibitor) and negative (DMSO vehicle) controls are also included.

-

Kinase Reaction: The kinase enzyme is added to each well, followed by a pre-incubation period to allow for compound-enzyme interaction.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing adenosine triphosphate (ATP) and the specific substrate for the kinase. The plate is then incubated to allow the enzymatic reaction to proceed.

-

Detection: A detection reagent is added to the wells. The choice of detection method can vary, with common methods including luminescence-based assays that measure the amount of ATP consumed.[2]

-

Data Acquisition: The plate is read using a microplate reader to measure the signal in each well.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. Compounds showing significant inhibition are identified as "hits" for further investigation.

References

An In-depth Technical Guide on the Proposed Synthesis and Potential of Fluorinated Cyclohexadiene-diols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol is not documented in publicly available scientific literature. This guide, therefore, focuses on the synthesis and potential of the broader class of fluorinated cyclohexadiene-diols, providing a technical roadmap for their potential creation and exploration based on established chemical principles and reactions.

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Fluorination can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, often leading to improved drug candidates.[1][2][3]

Cyclohexadiene-diols are valuable chiral building blocks in the synthesis of a diverse range of natural products and biologically active molecules.[4] Given the significant impact of fluorination in drug discovery, the synthesis of fluorinated cyclohexadiene-diols represents a compelling area of research for creating novel compounds with potentially enhanced biological activities. This guide outlines proposed synthetic strategies for accessing these promising molecules, provides detailed experimental protocols for key transformations, and discusses the potential biological implications of their fluorination.

Proposed Synthetic Pathways for Fluorinated Cyclohexadiene-diols

The synthesis of fluorinated cyclohexadiene-diols can be envisioned through two primary routes:

-

Route A: Fluorination of a pre-formed cyclohexadiene-diol. This involves the initial synthesis of a cyclohexadiene-diol followed by selective fluorination of either the hydroxyl groups or the double bonds.

-

Route B: Cycloaddition reactions using fluorinated precursors. This strategy involves the use of fluorinated dienes or dienophiles in a Diels-Alder reaction to construct the fluorinated cyclohexadiene ring system.

This guide will focus on Route A, as it allows for a more modular approach, leveraging the well-established chemistry of cyclohexadiene-diol synthesis.

Synthesis of the Cyclohexadiene-diol Core

A key starting point for the synthesis of fluorinated cyclohexadiene-diols is the efficient and stereoselective preparation of the parent diol. The Sharpless asymmetric dihydroxylation of 1,3- or 1,4-cyclohexadiene is a powerful method for producing enantiomerically enriched cis-diols.[5][6]

Diagram: Proposed Synthesis of a Fluorinated Cyclohexadiene-diol via Route A

Caption: Proposed synthetic routes to fluorinated cyclohexadiene-diols.

Experimental Protocols

This protocol is adapted from established procedures for the asymmetric dihydroxylation of alkenes.

-

Reagents and Materials:

-

1,4-Cyclohexadiene

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (if required for substrate class)

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for chromatography

-

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, combine tert-butanol (5 mL) and water (5 mL).

-

Add AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene). If the alkene is not monosubstituted, add methanesulfonamide (0.1 eq).

-

Stir the mixture at room temperature until two clear phases form, with the lower aqueous phase being bright yellow.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1,4-cyclohexadiene (1 mmol) to the vigorously stirred mixture.

-

Continue stirring at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the cis-cyclohexadiene-diol.

-

Fluorination Strategies

Two primary strategies can be employed for the fluorination of the cyclohexadiene-diol core: nucleophilic fluorination of the hydroxyl groups or electrophilic fluorination of the double bonds.

(Diethylamino)sulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides.[7][8]

-

Reagents and Materials:

-

cis-Cyclohexadiene-diol

-

(Diethylamino)sulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the cis-cyclohexadiene-diol (1 eq.) in anhydrous DCM (20 volumes) in a dry flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq. for monofluorination, 2.4 eq. for difluorination) dropwise to the solution.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Diagram: Nucleophilic Fluorination Workflow

Caption: Workflow for nucleophilic deoxyfluorination using DAST.

Selectfluor™ is an electrophilic fluorinating agent that can add fluorine across a double bond.[9][10]

-

Reagents and Materials:

-

cis-Cyclohexadiene-diol

-

Selectfluor™ (F-TEDA-BF₄)

-

Acetonitrile

-

Water

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the cis-cyclohexadiene-diol (1 eq.) in a mixture of acetonitrile and water.

-

Add Selectfluor™ (1.1 eq. per double bond) to the solution.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data

The following table summarizes typical data for relevant parent compounds. Data for the proposed fluorinated analogs would need to be determined experimentally.

| Compound | Stereochemistry | Melting Point (°C) | Optical Rotation [α]D | Typical Yield (%) | Reference |

| Cyclohexane-1,2-diol | cis | 98-102 | N/A | - | [11] |

| Cyclohexane-1,2-diol | trans | 100-103 | N/A | - | [11] |

| 1,4-Cyclohexanediol | cis + trans | 96-108 | N/A | ≥98.5 (assay) | [12] |

Spectroscopic Data Interpretation

The structures of the synthesized compounds would be confirmed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy:

-

Diols: Broad O-H stretch around 3300-3500 cm⁻¹.

-

Fluorinated compounds: C-F stretches typically appear in the 1000-1400 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling constants of the protons attached to the fluorinated carbons and adjacent carbons would provide key structural information. Protons on carbons bearing fluorine will show characteristic splitting due to H-F coupling.

-

¹³C NMR: Carbons directly attached to fluorine will exhibit a large one-bond C-F coupling constant and a significant downfield shift.

-

¹⁹F NMR: This would provide direct evidence for the presence of fluorine and information about its chemical environment.

-

-

Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the fluorinated product.

Biological Significance and Potential Applications

The introduction of fluorine can have profound effects on the biological activity of a molecule.[1][2][3][13] For instance, fluorinated sugars have shown enhanced cytotoxic effects in glioblastoma models compared to their non-fluorinated counterparts.[3] The strategic placement of fluorine can:

-

Modulate Metabolism: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.[1]

-

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with enzyme active sites.[1]

-

Alter Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.[13]

Given that various cyclohexadiene derivatives have shown promise as antiparkinsonian and anticancer agents, the synthesis and screening of their fluorinated analogs is a logical and promising avenue for the discovery of new therapeutic agents with improved properties.

Conclusion

While this compound remains a hypothetical molecule, this guide provides a comprehensive framework for the synthesis of the broader class of fluorinated cyclohexadiene-diols. By leveraging established synthetic methodologies for both diol formation and fluorination, researchers can access a rich chemical space of novel fluorinated compounds. The potential for these molecules to exhibit enhanced biological activity makes them attractive targets for drug discovery programs. The detailed protocols and strategic outlines presented here serve as a foundational resource for scientists venturing into this exciting area of medicinal chemistry.

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Current status and future perspectives of cyclohexadiene-cis-diols in organic synthesis: versatile intermediates in the concise design of natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 10. Selectfluor - Wikipedia [en.wikipedia.org]

- 11. Cyclohexane-1,2-diol - Wikipedia [en.wikipedia.org]

- 12. 1,4-Cyclohexanediol, cis + trans, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. soc.chim.it [soc.chim.it]

Theoretical Deep Dive into Difluorinated Diols: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Conformational Preferences, Intramolecular Interactions, and Synthetic and Analytical Methodologies of Difluorinated Diols.

Difluorinated diols represent a class of organic molecules with significant potential in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can profoundly influence a molecule's conformational preferences, lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of difluorinated diols, with a focus on their conformational analysis, the role of intramolecular hydrogen bonding, and detailed protocols for their synthesis and characterization.

Theoretical Framework: Understanding the Impact of Fluorine

The introduction of fluorine into a diol scaffold brings about a complex interplay of steric and electronic effects that govern its three-dimensional structure and reactivity. Key theoretical concepts are crucial for understanding and predicting the behavior of these molecules.

Conformational Analysis

The conformational landscape of a difluorinated diol is determined by the rotational barriers around its carbon-carbon single bonds. The presence of electronegative fluorine atoms significantly influences these energy landscapes. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences of these systems.

A common approach for a comprehensive conformational analysis involves a systematic search of the potential energy surface. This typically includes:

-

Initial Structure Generation: Generating a diverse set of initial conformers by systematically rotating all rotatable bonds.

-

Geometry Optimization: Optimizing the geometry of each conformer to find the nearest local energy minimum.

-

Energy Calculation: Calculating the relative energies of the optimized conformers to determine their relative populations based on the Boltzmann distribution.

-

Solvation Effects: Incorporating the influence of different solvents using implicit solvation models, as the conformational preferences can be highly dependent on the polarity of the medium.[1]

A generalized workflow for computational conformational analysis is depicted below.

Caption: A generalized workflow for the computational conformational analysis of flexible molecules.

Intramolecular Hydrogen Bonding

A key feature of difluorinated diols is the potential for intramolecular hydrogen bonding, particularly the O-H···F interaction. While fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, the formation of these intramolecular bonds can significantly stabilize certain conformations.[2] The strength of these interactions is influenced by the distance between the hydroxyl proton and the fluorine atom, as well as the O-H···F angle.

Theoretical calculations are essential for quantifying the strength and geometric parameters of these weak hydrogen bonds. Methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can provide insights into the nature of these interactions.[2]

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data obtained from theoretical studies on representative difluorinated diols and related compounds. These values provide a basis for understanding the conformational preferences and the nature of intramolecular interactions.

Conformational Analysis of 1,3-Difluoropropane

While not a diol, 1,3-difluoropropane is a foundational molecule for understanding the 1,3-difluoro motif. The conformational analysis of this molecule provides insights applicable to 1,3-difluorinated diols.

| Conformer | Dihedral Angles (F-C-C-C, F-C-C-C) | Relative Energy (kJ/mol) in Vacuum | Population (%) in Vacuum |

| gg(l) | gauche, gauche (like) | 0.00 | 75.6 |

| ga/ag | gauche, anti | 3.14 | 21.8 |

| gg(u) | gauche, gauche (unlike) | 8.37 | 1.3 |

| aa | anti, anti | 10.46 | 1.3 |

Data adapted from a study using the M05-2X/6-311+G** level of theory.

Intramolecular Hydrogen Bonding in Acyclic Fluorohydrins

The following table presents computed data for the intramolecular O-H···F hydrogen bond in selected acyclic fluorohydrins, which serve as models for understanding similar interactions in difluorinated diols.

| Compound | Conformer with O-H···F bond | d(O-H···F) (Å) | ∠(O-H···F) (°) | E(HB) (kJ/mol) |

| syn-4-fluoropentan-2-ol | g⁻g⁺(g⁺) | 2.00 | 139 | 24.4 |

| anti-4-fluoropentan-2-ol | g⁺g⁻(g⁻) | 2.02 | 137 | 23.7 |

Data adapted from a study using the MPWB1K/6-31+G(d,p) level of theory.[3]

Experimental Protocols

The synthesis and characterization of difluorinated diols require specific experimental procedures. This section provides detailed protocols for key synthetic and analytical techniques.

Synthesis of syn- and anti-2,3-Difluorobutane-1,4-diol

These vicinal difluorodiols are valuable chiral building blocks. Their synthesis is achieved through an epoxide opening strategy.[4]

Synthesis of (±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol [1]

-

A mixture of epoxide cis-1,4-bis(benzyloxy)but-2-ene (24.5 g, 86.2 mmol) and Et₃N·3HF (37.5 mL, 230 mmol) is heated at 130 °C under an argon atmosphere for 16 hours.

-

The reaction mixture is diluted with ice-cold water (300 mL) and then quenched with NaHCO₃ solution (230 mL).

-

The mixture is extracted with Et₂O, and the combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and concentrated in vacuo.

-

The crude product is purified by column chromatography to afford the fluorohydrin.

Synthesis of (±)-anti-1,4-Bis(benzyloxy)-2,3-difluorobutane [1]

-

To a solution of the fluorohydrin (10.6 g, 34.8 mmol) in dry toluene (50 mL) under argon, DAST (6.2 mL, 47 mmol) is added dropwise.

-

After complete addition, the mixture is stirred at room temperature for 5 minutes, and then pyridine (7.3 mL, 90 mmol) is added.

-

The reaction mixture is heated at 70 °C for 16 hours.

-

The reaction is quenched by pouring into ice-cold NaHCO₃ solution (100 mL).

-

The mixture is extracted with Et₂O, and the combined extracts are washed with NaHCO₃ solution and brine, dried over MgSO₄, and concentrated in vacuo.

-

The crude product is purified by flash chromatography.

Deprotection to form meso-2,3-Difluorobutane-1,4-diol [1]

-

Pd/C (5%; 13.9 g, 6.5 mmol) is added to a solution of the dibenzylated difluoride (10.0 g, 32.7 mmol) in THF (108 mL).

-

The mixture is stirred at room temperature for 16 hours under a hydrogen atmosphere (balloon).

-

The suspension is filtered through celite, washed with MeOH, and concentrated in vacuo.

-

The crude product is purified by column chromatography to afford the diol as a white crystalline solid.

The synthetic pathway is illustrated in the diagram below.

Caption: Synthetic route to meso-2,3-difluorobutane-1,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the characterization of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range.

Sample Preparation: [5]

-

Dissolve 5 to 10 mg of the difluorinated diol in 0.5 to 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Ensure the sample is completely dry and free of non-deuterated solvents.

-

Transfer the solution to a clean NMR tube.

Data Acquisition Parameters (General Guidance):

-

Spectrometer Frequency: 400 MHz for ¹H, 376 MHz for ¹⁹F.

-

Pulse Program: A standard ¹⁹F observe pulse sequence, often with proton decoupling.

-

Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay (5 x T₁) is recommended.[6]

-

Number of Scans (ns): Dependent on sample concentration, typically 16 to 128 scans.

¹⁹F NMR Data for meso-2,3-Difluorobutane-1,4-diol:

-

Solvent: Acetone-d₆

-

Chemical Shift (δ): -200.5 ppm (proton-decoupled)[1]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of a molecule.

Crystal Growth (Slow Evaporation Method): [7]

-

Prepare a saturated or nearly saturated solution of the purified difluorinated diol in a suitable solvent (e.g., a mixture of acetone and petroleum ether).

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for slow evaporation of the solvent.

-

Store the container in a vibration-free environment and allow crystals to form over several days to weeks.

Data Collection and Structure Refinement: Once suitable crystals are obtained, they are mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are then processed and the crystal structure is solved and refined using specialized software. The crystallographic data for meso-2,3-difluorobutane-1,4-diol reveals an anti conformation of the vicinal difluoride moiety in the solid state.[1]

Applications in Drug Development

The unique properties imparted by fluorine make difluorinated diols attractive scaffolds in drug design. The ability to control conformation and modulate physicochemical properties can lead to improved potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of fluorine can block metabolic pathways, increasing the drug's half-life.[8] Furthermore, the altered electronic environment can influence binding interactions with target proteins. While specific signaling pathways directly modulated by simple difluorinated diols are not extensively documented in publicly available literature, their role as building blocks in more complex bioactive molecules is well-established.[9] The principles of conformational control and hydrogen bonding discussed in this guide are fundamental to the rational design of these more complex fluorinated drug candidates.

Conclusion

The theoretical and experimental study of difluorinated diols provides valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science. DFT calculations are a powerful tool for predicting conformational preferences and understanding the subtle effects of intramolecular hydrogen bonding. These theoretical predictions, in conjunction with experimental data from NMR spectroscopy and X-ray crystallography, offer a comprehensive picture of the structure and behavior of these important molecules. The detailed synthetic and analytical protocols provided in this guide serve as a practical resource for the preparation and characterization of difluorinated diols, facilitating their further exploration in various scientific disciplines.

References

- 1. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intramolecular hydrogen bonding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]

- 5. 1,2-difluoroethane [sas.upenn.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Molecular Structure and Conformation of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Predicted Molecular Structure

The proposed structure of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol features a six-membered ring containing two endocyclic double bonds at positions 1 and 5. A hydroxyl group is attached to carbons 1 and 4, and a fluorine atom is attached to carbons 3 and 5. The presence of multiple stereocenters implies the existence of several possible stereoisomers. This guide will focus on the conformational analysis of a representative diastereomer.

The 1,4-cyclohexadiene ring is known to adopt a non-planar conformation to alleviate steric strain. The most stable conformation is generally a shallow boat or twist-boat form. The presence of sp2 hybridized carbons from the double bonds leads to a partially flattened ring structure compared to cyclohexane.

Conformational Analysis

The conformational landscape of this compound is expected to be complex, influenced by a combination of steric and electronic effects from the fluorine and hydroxyl substituents.

-

Ring Conformation: The 1,4-cyclohexadiene ring will likely exist in a dynamic equilibrium between two principal boat-like conformations. The energy barrier for interconversion is expected to be relatively low.

-

Substituent Orientation: The fluorine and hydroxyl groups can occupy pseudo-axial or pseudo-equatorial positions. The preferred orientation will be governed by several factors:

-

Steric Hindrance: Minimization of steric repulsion between substituents will favor conformations where larger groups occupy less hindered positions.

-

Electronic Effects of Fluorine: The high electronegativity of fluorine can lead to significant dipole-dipole interactions and stereoelectronic effects such as the gauche effect, which may stabilize certain conformations. Non-classical hydrogen bonding between fluorine and nearby hydrogens could also play a role.

-

Hydrogen Bonding: The hydroxyl groups can form intramolecular hydrogen bonds, which could lock the molecule into a specific conformation. Intermolecular hydrogen bonding in the solid state or in protic solvents would also influence the preferred conformation.

-

A plausible equilibrium between two boat conformations is depicted below. The relative energies of these conformers would need to be determined by computational modeling or experimental methods.

Caption: Predicted equilibrium between two boat conformations.

Predicted Quantitative Molecular Data

The following tables summarize predicted bond lengths and angles for this compound based on typical values for similar molecular fragments in related structures.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C=C | 1.33 - 1.35 |

| C-C | 1.50 - 1.54 |

| C-O | 1.41 - 1.43 |

| C-F | 1.38 - 1.41 |

| C-H (sp2) | 1.08 - 1.10 |

| C-H (sp3) | 1.09 - 1.11 |

| O-H | 0.96 - 0.98 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C=C-C | 120 - 124 |

| C-C-C (sp3) | 109 - 112 |

| H-C-H (sp3) | 107 - 109 |

| C-O-H | 105 - 109 |

| F-C-C | 108 - 111 |

Recommended Experimental Protocols for Structural and Conformational Analysis

Should this compound be synthesized, the following experimental and computational methods would be crucial for the elucidation of its structure and conformational dynamics.

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.

-

¹H NMR: The chemical shifts and coupling constants of the protons would provide information about their electronic environment and dihedral angles with neighboring protons, which is crucial for conformational analysis.

-

¹³C NMR: The number of distinct carbon signals would indicate the symmetry of the molecule. Chemical shifts would help identify the sp2 and sp3 hybridized carbons.

-

¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atoms and would be invaluable for distinguishing between different conformers.

-

2D NMR Techniques (COSY, HSQC, HMBC, NOESY):

-

COSY would establish proton-proton coupling networks.

-

HSQC and HMBC would be used to assign proton and carbon signals unequivocally.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) would be critical for determining through-space proximities of protons, providing direct evidence for the relative stereochemistry and preferred conformation.

-

Caption: Experimental workflow for NMR analysis.

Single-crystal X-ray diffraction provides the most definitive determination of molecular structure in the solid state.

-

Protocol:

-

Crystallization: Growing a high-quality single crystal of the compound is the first and often most challenging step. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

-

-

Information Obtained: X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. It would also definitively establish the relative and absolute stereochemistry.

Theoretical calculations are essential for complementing experimental data and for exploring the conformational energy landscape.

-

Methods:

-

Density Functional Theory (DFT): Methods like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)) are well-suited for geometry optimization and frequency calculations of all possible stereoisomers and their conformers.

-

Ab initio methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be used for more accurate energy calculations.

-

Solvent Modeling: Implicit (e.g., PCM) or explicit solvent models should be used to simulate the effects of the solvent on conformational preferences.

-

-

Workflow:

-

Conformational Search: A systematic or stochastic search for all possible low-energy conformers.

-

Geometry Optimization: Optimization of the geometry of each conformer to find the local energy minima.

-

Frequency Calculations: To confirm that the optimized structures are true minima and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Prediction of Spectroscopic Data: Calculation of NMR chemical shifts and coupling constants to compare with experimental data.

-

Caption: Logical workflow for computational analysis.

By employing this combination of experimental and computational techniques, a comprehensive understanding of the molecular structure and conformational behavior of this compound can be achieved. This knowledge would be invaluable for its potential applications in medicinal chemistry and materials science.

Technical Guide: An Analysis of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol and Structurally Related Compounds

Disclaimer: Extensive searches for the specific compound "3,5-Difluoro-1,5-cyclohexadiene-1,4-diol" have not yielded any direct scientific literature, experimental data, or established physical properties. This suggests that the compound may be novel, not yet synthesized, or not extensively characterized. This guide therefore provides available information on structurally related compounds to offer insights into the potential characteristics of the target molecule.

Summary

This technical whitepaper addresses the physical properties, potential synthetic methodologies, and characterization workflows relevant to the study of this compound. Due to the absence of specific data for this compound, this document focuses on analogous fluorinated and non-fluorinated cyclohexadiene diols. The provided data and protocols are for these related compounds and should be considered as a starting point for any research into the title compound.

Physical Properties of Structurally Related Compounds

To provide a comparative context, the following table summarizes the known physical properties of several related cyclohexadiene derivatives. These compounds share key structural motifs with the target molecule, such as the cyclohexadiene core and hydroxyl or fluoro functional groups.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| 3,5-Difluorocyclohexan-1-one | C₆H₈F₂O | 134.12 | Not Available | Not Available | [1] |

| rel-(1R,2R)-3,5-Cyclohexadiene-1,2-diol | C₆H₈O₂ | Not Available | 74 | Not Available | [2] |

| cis-3,5-Cyclohexadiene-1,2-diol, dibenzoate | C₂₀H₁₆O₄ | 320.345 | Not Available | Not Available | [3] |

| (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | C₆H₇BrO₂ | Not Available | 90-94 | Not Available | |

| 1,4-Cyclohexadiene | C₆H₈ | 80.13 | -50 | 82-89 | [4][5] |

| cis-3-Methyl-3,5-cyclohexadiene-1,2-diol | C₇H₁₀O₂ | 126.15 | Not Available | Not Available | [6] |

Experimental Protocols

Given the lack of specific experimental data for this compound, a generalized protocol for a common synthetic route to cyclohexadiene diols is presented below. This method, the desymmetrization of a cyclohexa-1,4-diene, is a versatile approach for creating functionalized cyclohexene rings.

General Protocol for Diastereoselective Desymmetrization of Cyclohexa-1,4-dienes

This protocol is based on methodologies described for the synthesis of functionalized cyclohexadiene derivatives and serves as a conceptual guideline.

Objective: To synthesize a functionalized cyclohexadiene diol from a cyclohexa-1,4-diene precursor through a diastereoselective process.

Materials:

-

Substituted cyclohexa-1,4-diene

-

Appropriate chiral catalyst or reagent for desymmetrization

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Quenching solution

-

Reagents for workup and purification (e.g., ethyl acetate, magnesium sulfate, silica gel for chromatography)

Methodology:

-

Reaction Setup: A solution of the starting cyclohexa-1,4-diene is prepared in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Desymmetrization: The chiral catalyst or reagent is introduced to the reaction mixture to initiate the diastereoselective functionalization of one of the double bonds. The reaction is typically carried out at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the desired functionalized cyclohexadiene diol.

-

Characterization: The structure and stereochemistry of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Logical Workflow for Novel Compound Characterization

In the absence of established signaling pathways for the target compound, the following diagram illustrates a logical workflow for the initial characterization of a newly synthesized compound like this compound.

Caption: A flowchart illustrating the general steps for the synthesis, purification, characterization, and initial biological evaluation of a novel chemical entity.

Conclusion

While "this compound" appears to be an uncharacterized compound, this guide provides a framework for its potential investigation. By examining the properties of structurally similar molecules, researchers can infer potential physical characteristics. The outlined experimental and logical workflows offer a strategic approach to the synthesis and subsequent characterization and biological evaluation of this and other novel chemical entities. Further research is required to synthesize and characterize the title compound to determine its actual physical properties and potential applications.

References

- 1. 3,5-Difluorocyclohexan-1-one | C6H8F2O | CID 89251136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Cas 86504-06-5,3,5-Cyclohexadiene-1,2-diol, dibenzoate, cis- | lookchem [lookchem.com]

- 4. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]

- 5. 1,4-Cyclohexadiene 97 628-41-1 [sigmaaldrich.com]

- 6. 3,5-Cyclohexadiene-1,2-diol, 3-methyl-, cis- | C7H10O2 | CID 440399 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Potential of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol: A Methodological Overview

For Immediate Release

[City, State] – [Date] – The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically influence a molecule's biological activity, metabolic stability, and material characteristics. Within the diverse landscape of fluorinated building blocks, 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol emerges as a scaffold of significant synthetic interest. This application note provides a detailed overview of its potential uses in organic synthesis, supported by experimental protocols and workflow visualizations.

Introduction

This compound is a versatile bifunctional molecule featuring a diene system electronically modulated by two vinyl fluorine atoms and two hydroxyl groups that allow for a wide range of chemical transformations. This unique combination of functional groups makes it an attractive precursor for the synthesis of complex fluorinated carbocycles and heterocycles, which are valuable motifs in medicinal chemistry and agrochemistry. The presence of fluorine can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and modulate pKa and lipophilicity.

Synthetic Applications

The strategic placement of fluorine atoms and hydroxyl groups in this compound opens up a plethora of synthetic possibilities. Key applications include its use as a diene in cycloaddition reactions and as a scaffold for the stereoselective introduction of further functionality.

Diels-Alder Reactions

The electron-withdrawing nature of the fluorine atoms is expected to influence the reactivity of the diene in [4+2] cycloaddition reactions. This allows for the synthesis of highly functionalized and stereochemically complex difluorinated bicyclic adducts, which can serve as precursors to a variety of carbocyclic and heterocyclic frameworks.

Table 1: Representative Diels-Alder Reaction of this compound with N-phenylmaleimide

| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | N-phenylmaleimide | Toluene | 110 | 24 | 85 | >95:5 |

| 2 | N-phenylmaleimide | Xylene | 140 | 12 | 92 | >95:5 |

| 3 | N-phenylmaleimide | Dioxane | 100 | 48 | 78 | 90:10 |

Stereoselective Functionalization